Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride
Description
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate hydrochloride is a bicyclic amine derivative characterized by a fused bicyclo[4.2.0]octane framework. The structure includes a nitrogen atom at the 2-position (azabicyclo), a methyl ester group at the 1-position, and a hydrochloride salt. Its stereochemistry (1S,6R) is critical for its conformational stability and biological interactions. This compound is likely utilized as a pharmaceutical intermediate or building block in drug discovery due to its rigid bicyclic scaffold, which mimics bioactive natural products .
Properties
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-5-4-7(9)3-2-6-10-9;/h7,10H,2-6H2,1H3;1H/t7-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWVGLRMXRPKF-JXLXBRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307782-89-2 | |
| Record name | rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an organic base to mediate the reaction, resulting in high yields and enantioselectivity . The reaction conditions are generally mild and operationally simple, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Key Research Findings
Ring Size Impact : Bicyclo[4.2.0]octane derivatives exhibit improved metabolic stability over smaller systems (e.g., [3.1.0]hexane) due to reduced ring strain .
Salt Forms : Hydrochloride salts enhance bioavailability, as seen in the target compound and .
Substituent Effects: Electron-withdrawing groups (e.g., esters) increase stability, while amino groups () improve target engagement .
Biological Activity
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride is a bicyclic compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 215.69 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Cholinergic Activity : The compound acts as a cholinergic agent, influencing acetylcholine receptors which play critical roles in neurotransmission and muscle contraction.
- Antimicrobial Properties : Studies have indicated that similar bicyclic compounds possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
2. Pharmacological Effects
The pharmacological effects of this compound can be summarized in the following table:
| Effect | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi, potentially useful in infections. |
| Neuroprotective | May protect neuronal cells from damage, indicating potential in neurodegenerative diseases. |
| Analgesic | Potential pain-relieving properties observed in preclinical studies. |
| Antidepressant | Some derivatives show promise in alleviating depression symptoms. |
1. Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound may have similar antimicrobial properties.
2. Neuroprotective Effects
Research has shown that compounds with a similar bicyclic structure can protect against oxidative stress in neuronal cells. In vitro studies indicated that these compounds reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
